molecular formula C16H15F3N2O3S B2878644 ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate CAS No. 899957-42-7

ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate

Cat. No. B2878644
CAS RN: 899957-42-7
M. Wt: 372.36
InChI Key: KYMODTXVCYTWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis and spectrum analysis of this compound involves a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound involves hydrogen bonding between the carboxylate side chain and the dihydropyrimidine ring bearing the methyl group .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include a series of reactions that lead to the formation of the triazole-pyrimidine hybrid .

Scientific Research Applications

Synthesis and Crystal Structure

Researchers have synthesized novel derivatives of ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate to explore their structural characteristics and potential applications. For instance, Stolarczyk et al. (2018) focused on the synthesis of three new 4-thiopyrimidine derivatives obtained from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These compounds were characterized by various spectroscopic techniques, and their molecular structures were studied using single-crystal X-ray diffraction. This research highlights the compounds' differing features in hydrogen-bond interactions based on the substituent at the 5-position of the pyrimidine ring (Stolarczyk et al., 2018).

Cytotoxic Activity

The cytotoxic activities of synthesized compounds against various cancer cell lines have been a key area of interest. The study by Stolarczyk et al. examined the cytotoxicity of the synthesized derivatives against Human umbilical vein endothelial cells (HUVEC) and HeLa, K562, and CFPAC cancer cell lines. This research provides insights into the potential therapeutic applications of these compounds in treating cancer (Stolarczyk et al., 2018).

Antimicrobial Activity

Another significant area of application is the evaluation of antimicrobial activity. Ghashang et al. (2013) described a new, thermally efficient, and solvent-free condensation method for the synthesis of a series of derivatives, which were then evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains. This research underscores the potential of these compounds in developing new antimicrobial agents (Ghashang et al., 2013).

Mechanism of Action

The mechanism of action of this compound was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The future directions for this compound could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . It’s also suggested that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3S/c1-3-24-14(22)12-9(2)20-15(23)21-13(12)25-8-10-5-4-6-11(7-10)16(17,18)19/h4-7H,3,8H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMODTXVCYTWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC(=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.